molecular formula C23H18ClNO3 B214597 1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214597
M. Wt: 391.8 g/mol
InChI Key: YXQQNUVEWLIZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in nature.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway. It has also been shown to interact with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have demonstrated that 1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one exhibits a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and modulate the activity of neurotransmitters. It has also been found to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential for a wide range of applications. This compound has been shown to exhibit biological activity in various systems, making it a versatile tool for researchers. However, one limitation of using this compound is its potential toxicity. Studies have suggested that this compound may be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Another area of research is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with cellular targets.

Synthesis Methods

The synthesis of 1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the condensation of 5-chloroindole-3-acetic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 2-oxo-2-phenylacetic acid in the presence of a catalyst such as triethylamine to yield the final product.

Scientific Research Applications

1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to exhibit a wide range of biological activities. It has been studied for its potential anticancer, antifungal, and antibacterial properties. This compound has also been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent and its ability to modulate the activity of neurotransmitters.

properties

Product Name

1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H18ClNO3

Molecular Weight

391.8 g/mol

IUPAC Name

1-benzyl-5-chloro-3-hydroxy-3-phenacylindol-2-one

InChI

InChI=1S/C23H18ClNO3/c24-18-11-12-20-19(13-18)23(28,14-21(26)17-9-5-2-6-10-17)22(27)25(20)15-16-7-3-1-4-8-16/h1-13,28H,14-15H2

InChI Key

YXQQNUVEWLIZBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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